molecular formula C8H9BrClN3O2 B8045456 (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate

(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B8045456
M. Wt: 294.53 g/mol
InChI Key: YBERFBBKPFOVCJ-UHFFFAOYSA-N
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Description

(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, chloro, and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with an appropriate amine, followed by chlorination and methylation steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may include techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce azido or other functional groups.

Scientific Research Applications

(E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-Methyl 1-((1-amino-2-chloroethylidene)amino)-4-chloro-1H-pyrrole-2-carboxylate
  • (E)-Methyl 1-((1-amino-2-chloroethylidene)amino)-4-iodo-1H-pyrrole-2-carboxylate

Uniqueness

The uniqueness of (E)-Methyl1-((1-amino-2-chloroethylidene)amino)-4-bromo-1H-pyrrole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 1-[(E)-(1-amino-2-chloroethylidene)amino]-4-bromopyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O2/c1-15-8(14)6-2-5(9)4-13(6)12-7(11)3-10/h2,4H,3H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBERFBBKPFOVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1N=C(CCl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CN1/N=C(\CCl)/N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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